Ethyl 2-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate
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Overview
Description
Ethyl 2-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate is a complex organic compound that features a boronic ester group and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 2-fluoro-3-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate to form the boronic ester.
Coupling Reaction: The boronic ester is then coupled with ethyl oxalyl chloride in the presence of a palladium catalyst under an inert atmosphere to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution and hydrolysis reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and ethanol.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted aromatic compounds can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Hydrolysis Products: The corresponding carboxylic acid is formed upon hydrolysis of the ester group.
Scientific Research Applications
Ethyl 2-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: Serves as a building block in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate is largely dependent on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The boronic ester group can interact with biological molecules, forming reversible covalent bonds with hydroxyl or amino groups, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
Ethyl 2-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate is unique due to its combination of a fluorinated aromatic ring and a boronic ester group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules and potential pharmaceuticals.
Properties
IUPAC Name |
ethyl 2-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BFO5/c1-6-21-14(20)13(19)10-8-7-9-11(12(10)18)17-22-15(2,3)16(4,5)23-17/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKRHVQMTPYOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)C(=O)OCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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